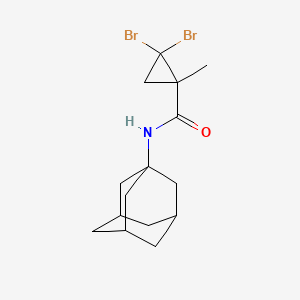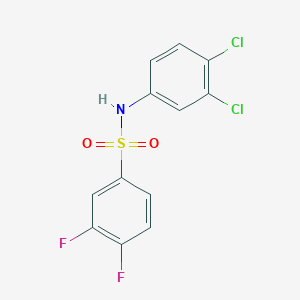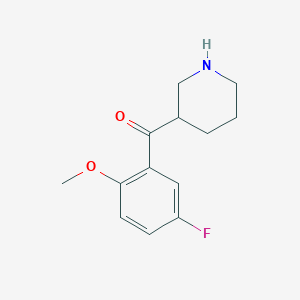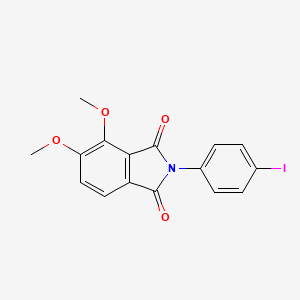
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide, also known as ADBAC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. ADBAC belongs to the class of quaternary ammonium compounds and is widely used as a disinfectant, preservative, and surfactant in various industries. In
Mécanisme D'action
The mechanism of action of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide involves the disruption of the cell membrane of microorganisms, leading to their death. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is a cationic surfactant that interacts with the negatively charged cell membrane of microorganisms, causing the membrane to become destabilized. This results in the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has been shown to have low toxicity in mammals and is generally considered safe for use. However, prolonged or high exposure to N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide can cause skin irritation, respiratory problems, and other adverse effects. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has also been shown to have a negative impact on aquatic life and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is a widely available and affordable chemical compound that can be easily synthesized in the laboratory. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has a broad spectrum of antimicrobial activity and can be used to disinfect a variety of surfaces and materials. However, N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has limitations for lab experiments as its antimicrobial activity can be affected by various factors such as pH, temperature, and organic matter.
Orientations Futures
There are several potential future directions for the research and development of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. One area of focus is the development of more effective and targeted antimicrobial agents based on the structure and mechanism of action of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. Another area of interest is the investigation of the potential antiviral and anticancer properties of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. Additionally, there is a need for further research on the environmental impact of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide and the development of more sustainable and eco-friendly alternatives.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide involves the reaction of adamantylbromide with 1-methylcyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction mixture is then treated with hydrobromic acid to obtain N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has been extensively studied for its antimicrobial properties and has been used as a disinfectant in various industries such as food processing, healthcare, and agriculture. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is also used as a preservative in personal care products and as a surfactant in the textile industry. In addition to its industrial applications, N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has potential applications in the field of medicine as an antiviral and anticancer agent.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO/c1-13(8-15(13,16)17)12(19)18-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVOWEVKRHDSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)
![1-[5-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6062962.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)

![N,N-diethyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6062977.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6062986.png)
![2-bromo-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6062993.png)

![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)